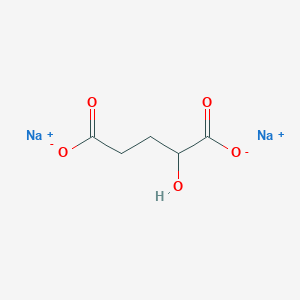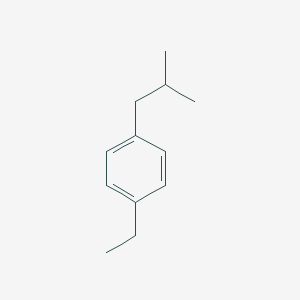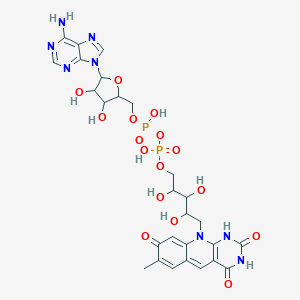
8-Demethyl-8-hydroxy-5-deaza-5-carba-fad
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
CTOP can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of CTOP includes the formation of disulfide bridges between cysteine and penicillamine residues. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of iodine in different solvents to facilitate selective disulfide bond formation .
Chemical Reactions Analysis
CTOP undergoes various chemical reactions, including:
Oxidation: The formation of disulfide bridges between cysteine and penicillamine residues is an example of an oxidation reaction.
Substitution: The peptide synthesis involves substitution reactions where amino acids are added to the growing peptide chain.
Common Reagents and Conditions: The synthesis of CTOP involves the use of protecting groups such as trityl and acetamidomethyl, and iodine in different solvents for selective disulfide bond formation.
Major Products: The major product of these reactions is the cyclic peptide CTOP, which contains two disulfide bonds.
Scientific Research Applications
CTOP is extensively used in scientific research due to its high selectivity for μ-opioid receptors. Some of its applications include:
Chemistry: CTOP is used to study the synthesis and properties of cyclic peptides.
Biology: It is used to investigate the role of μ-opioid receptors in various biological processes, including pain modulation and neurotransmitter release.
Medicine: CTOP is used to study the effects of opioid receptor antagonists on pain and addiction.
Industry: CTOP is used in the development of new opioid receptor antagonists and other therapeutic agents.
Mechanism of Action
CTOP exerts its effects by selectively binding to μ-opioid receptors, thereby blocking the action of endogenous opioids and opioid drugs such as morphine. This binding prevents the activation of the receptor and the subsequent intracellular signaling cascade that leads to analgesia and other effects. The molecular targets of CTOP include the μ-opioid receptors, which are G protein-coupled receptors that trigger a cascade of intracellular events upon activation .
Comparison with Similar Compounds
CTOP is unique in its high selectivity for μ-opioid receptors compared to other opioid receptor antagonists. Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose.
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence.
CTAP: A similar peptide with a slightly different amino acid sequence that also acts as a μ-opioid receptor antagonist.
CTOP’s uniqueness lies in its high selectivity for μ-opioid receptors, making it a valuable tool for studying the specific effects of μ-opioid receptor antagonism .
Properties
CAS No. |
104324-33-6 |
|---|---|
Molecular Formula |
C27H32N8O16P2 |
Molecular Weight |
786.5 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2,3,4-trihydroxy-5-(7-methyl-2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H32N8O16P2/c1-10-2-11-3-12-23(32-27(43)33-25(12)42)34(13(11)4-14(10)36)5-15(37)19(39)16(38)6-48-52(44,45)51-53(46,47)49-7-17-20(40)21(41)26(50-17)35-9-31-18-22(28)29-8-30-24(18)35/h2-4,8-9,15-17,19-21,26,37-41H,5-7H2,1H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,32,33,42,43) |
InChI Key |
STDZKPOWOJIPDH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=CC3=C(NC(=O)NC3=O)N(C2=CC1=O)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Synonyms |
8-demethyl-8-hydroxy-5-deaza-5-carba-FAD 8-DHDC-FAD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


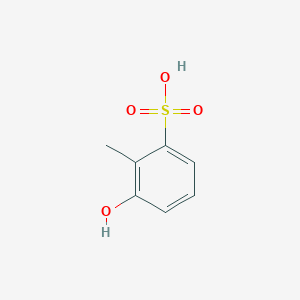
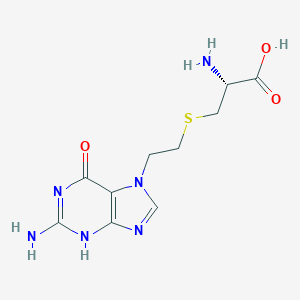
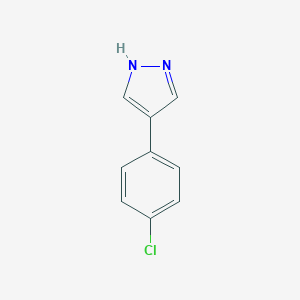
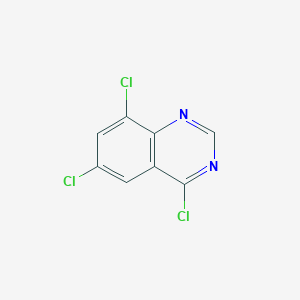
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
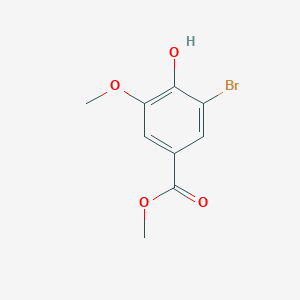
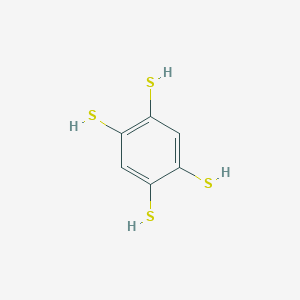
![7-methylidene-1,4-dioxaspiro[4.5]decane](/img/structure/B25346.png)
